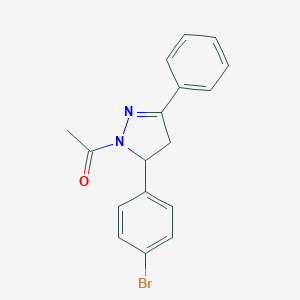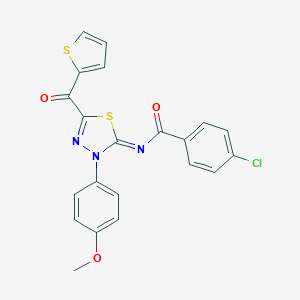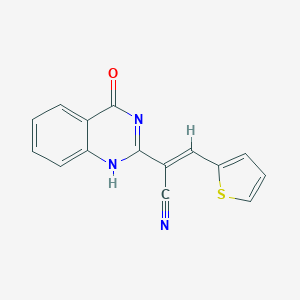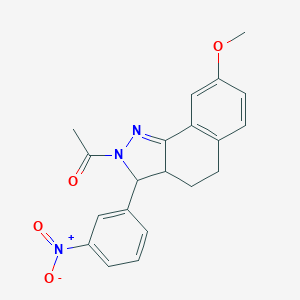
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound belonging to the pyrazoline family.
準備方法
The synthesis of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the reaction of bromobenzene with acetic anhydride in the presence of aluminum trichloride. The process includes the following steps :
Addition of Bromobenzene and Carbon Disulfide: Bromobenzene and dry carbon disulfide are added to a reactor.
Introduction of Aluminum Trichloride: Powdered anhydrous aluminum trichloride is introduced, and the mixture is heated until it starts to reflux.
Addition of Acetic Anhydride: Acetic anhydride is added dropwise, and the mixture is refluxed for an additional hour.
Separation and Purification: The reaction mixture is poured into a hydrochloric acid ice-water mixture, filtered, and distilled under reduced pressure to obtain the final product.
化学反応の分析
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s pyrazoline ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
類似化合物との比較
1-(5-(4-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other pyrazoline derivatives:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has similar biological activities but differs in its substituents, leading to variations in its pharmacological properties.
1-(4-Bromophenyl)ethanone: A simpler compound with fewer functional groups, used primarily as an intermediate in organic synthesis.
特性
IUPAC Name |
1-[3-(4-bromophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-12(21)20-17(14-7-9-15(18)10-8-14)11-16(19-20)13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDBQMKCMZBKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-3-({4-nitrophenyl}diazenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B428492.png)

![3-(4-Methoxyphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428495.png)
![2-[5-[(4-Methoxyphenyl)diazenyl]-4-methyl-1,3-thiazol-2-yl]acetonitrile](/img/structure/B428496.png)
![3-(4-chlorobenzoyl)-5-(4-methylphenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B428501.png)
![3-(4-Methylphenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428502.png)
![3-(4-Chlorophenyl)-2-[4-methyl-5-(phenyldiazenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B428503.png)
![Ethyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428504.png)
![Ethyl 1-(4-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B428506.png)
![4-[(4-methoxybenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B428508.png)

![3-{3-nitrophenyl}-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B428514.png)
